molecular formula C17H13NO5 B2983576 3-(1-Oxoisochroman-3-carboxamido)benzoic acid CAS No. 924764-76-1

3-(1-Oxoisochroman-3-carboxamido)benzoic acid

Cat. No.: B2983576
CAS No.: 924764-76-1
M. Wt: 311.293
InChI Key: AZLNVQQEXFVXAA-UHFFFAOYSA-N
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Description

It has a molecular formula of C17H13NO5 and a molecular weight of 311.293 g/mol. This compound is known for its unique chemical structure, which includes an isochroman ring fused to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with an appropriate amine under specific conditions. One common method involves the use of EDC·HCl as a coupling agent in the presence of dry DMF as the solvent at room temperature for 12 hours . This reaction yields the desired compound with a high yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted benzoic acid derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

3-(1-Oxoisochroman-3-carboxamido)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that it may have therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(1-Oxoisochroman-3-carboxamido)benzoic acid include other quinone derivatives and benzoic acid derivatives. Some examples are:

    Lapachol: Another natural quinone compound with similar biological activities.

    Benzoquinone: A simpler quinone compound with various industrial and research applications.

    Hydroquinone: A reduced form of quinone with different chemical properties and applications.

Uniqueness

What sets this compound apart from these similar compounds is its unique isochroman ring structure fused to a benzoic acid moiety. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-15(18-12-6-3-5-11(8-12)16(20)21)14-9-10-4-1-2-7-13(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLNVQQEXFVXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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